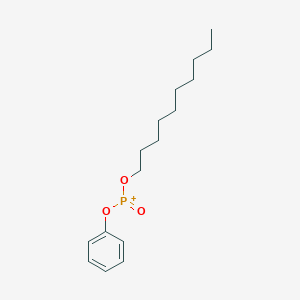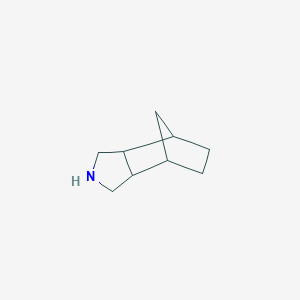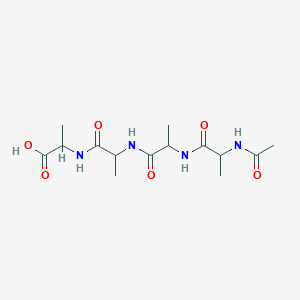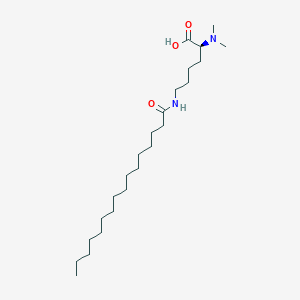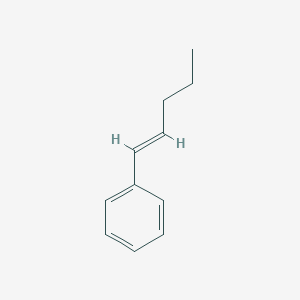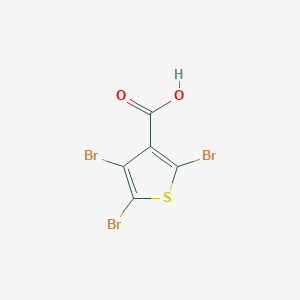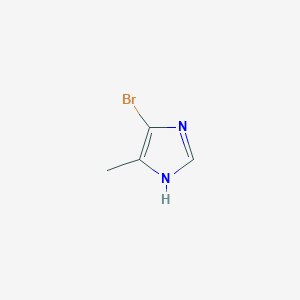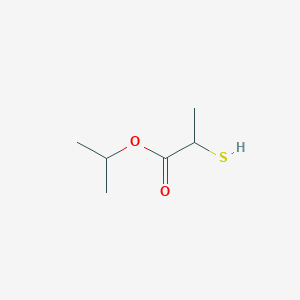
Propionic acid, 2-mercapto-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic acid, 2-mercapto-, isopropyl ester, commonly known as PMI, is a chemical compound with a molecular formula of C6H12O2S. It is a colorless liquid with a pungent odor and is widely used in the field of scientific research. PMI has gained significant attention due to its unique chemical properties, which make it an ideal candidate for various applications.
Wirkmechanismus
PMI acts as a thiol-protecting agent by forming a disulfide bond with the thiol group, which prevents it from reacting with other compounds. The disulfide bond can be broken through the use of a reducing agent, such as dithiothreitol, which restores the thiol group to its original form.
Biochemische Und Physiologische Effekte
PMI has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of PMI.
Vorteile Und Einschränkungen Für Laborexperimente
PMI is a versatile compound that can be used in a wide range of lab experiments. Its thiol-protecting properties make it an essential reagent in many organic synthesis reactions. However, PMI can be toxic if ingested or inhaled, and should be handled with care.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of PMI. One potential application is in the development of new cancer treatments, as PMI has been shown to inhibit the growth of cancer cells. Additionally, PMI could be used in the production of new polymers with unique properties. Further research is needed to fully understand the potential applications of PMI in scientific research.
Wissenschaftliche Forschungsanwendungen
PMI is widely used in scientific research as a reagent for thiol protection and deprotection. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. PMI is also used as a crosslinking agent in the production of polymers.
Eigenschaften
CAS-Nummer |
16849-77-7 |
|---|---|
Produktname |
Propionic acid, 2-mercapto-, isopropyl ester |
Molekularformel |
C6H12O2S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
propan-2-yl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-4(2)8-6(7)5(3)9/h4-5,9H,1-3H3 |
InChI-Schlüssel |
NUIVLBRODXOUAB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)S |
Kanonische SMILES |
CC(C)OC(=O)C(C)S |
Synonyme |
2-Mercaptopropionic acid 1-methylethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

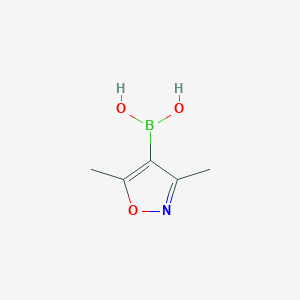
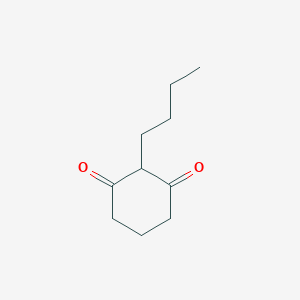
![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)
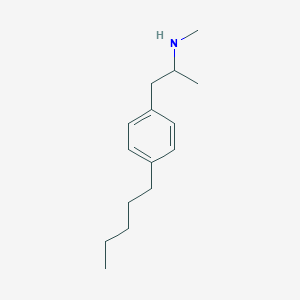
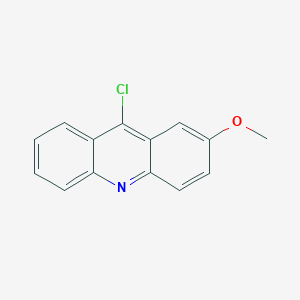
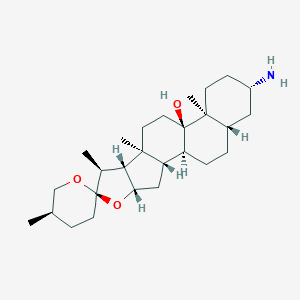
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
